4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to propose a synthetic route. However, common methods for synthesizing triazoles involve 1,3-dipolar cycloadditions or azide-alkyne Huisgen cycloadditions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The triazole and oxadiazole rings are generally stable under a variety of conditions, but could potentially be modified through reactions at the nitrogen atoms. The benzonitrile group could undergo reactions typical of aromatic nitriles, such as hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and stability under various conditions would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics : This compound, also referred to as G007-LK, is identified as a potent and selective inhibitor of tankyrases 1 and 2 (TNKS1/2), which are seen as promising targets for cancer therapy. G007-LK has shown high selectivity and efficacy in vitro and in vivo, making it a significant compound in the development of novel anticancer therapeutics (Voronkov et al., 2013).
Antimicrobial Activities : Several 1,2,4-triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated good to moderate antimicrobial activity, indicating potential use in treating bacterial infections (Bayrak et al., 2009).
Antioxidant Properties : Some derivatives of the compound have been studied for their antioxidant properties. These studies involve the synthesis of new derivatives and evaluation of their antioxidant and antiradical activities, suggesting potential applications in oxidative stress-related conditions (Bekircan et al., 2008).
Enzyme Inhibition : The compound and its derivatives have been investigated for their potential as enzyme inhibitors, with studies focusing on lipase and α-glucosidase inhibition. This research suggests its possible application in the treatment of diseases like diabetes or obesity (Bekircan et al., 2015).
Antibacterial and Antifungal Agents : Research has been conducted on the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial activities. These studies highlight the potential of these compounds as antibacterial and antifungal agents (Bektaş et al., 2007).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s difficult to predict its toxicity, flammability, or environmental impact.
Zukünftige Richtungen
Further studies could involve synthesizing this compound, characterizing its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.
Eigenschaften
IUPAC Name |
4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWVLHPKZNBSBE-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.